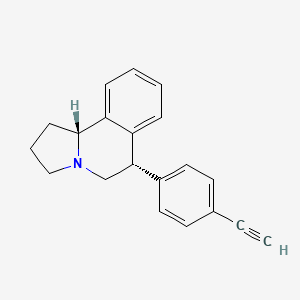
Hexaconazole
Overview
Description
Hexaconazole is a broad-spectrum systemic triazole fungicide widely used for controlling various fungal diseases, particularly those caused by Ascomycetes and Basidiomycetes. It is primarily utilized in agriculture to protect crops such as rice, fruits, and vegetables from fungal infections . The chemical formula of this compound is C14H17Cl2N3O, and it appears as a white crystalline solid .
Scientific Research Applications
Hexaconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying triazole fungicides and their interactions with fungal enzymes.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting sterol biosynthesis.
Medicine: Explored for potential antifungal therapies due to its broad-spectrum activity.
Industry: Utilized in agriculture to protect crops from fungal diseases, enhancing yield and quality
Mechanism of Action
Hexaconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Hexaconazole plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity and functionality of the fungal cell membrane, leading to cell death. This compound interacts with several key enzymes, including lanosterol 14α-demethylase, which is crucial for ergosterol synthesis . The binding of this compound to this enzyme inhibits its activity, preventing the conversion of lanosterol to ergosterol and thereby compromising the fungal cell membrane’s structure and function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell lysis and death . In mammalian cells, this compound exposure has been shown to disrupt acetylcholinesterase activity, which can lead to neurological effects such as cognitive impairment and mental illness . Additionally, this compound can interfere with the biosynthesis of steroid hormones by interacting with key enzymes in the steroidogenic pathway . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to endocrine disruption and other adverse effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of lanosterol 14α-demethylase, preventing the enzyme from catalyzing the demethylation of lanosterol . This binding interaction is highly specific and stable, resulting in the accumulation of toxic sterol intermediates and the depletion of ergosterol in fungal cells . In mammalian systems, this compound’s interaction with acetylcholinesterase and other enzymes involved in steroidogenesis further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a half-life that allows it to persist in the environment and biological systems . Studies have shown that this compound can accumulate in tissues over time, leading to long-term effects on cellular function . For example, chronic exposure to this compound has been linked to vacuolization and swelling in the liver of zebrafish, indicating potential hepatotoxicity . Additionally, this compound’s stability and persistence can lead to prolonged endocrine disruption and other adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild to moderate toxicity, while higher doses can lead to severe adverse effects . In mice, this compound has been shown to accumulate primarily in the liver, followed by the kidneys, brain, lungs, spleen, and heart . The toxicokinetic behavior of this compound enantiomers indicates that the S-(+)-Hex enantiomer decreases faster than its antipode, suggesting stereoselective toxicity . High doses of this compound can lead to significant liver damage, endocrine disruption, and neurological effects .
Metabolic Pathways
This compound is metabolized in mammals via two primary pathways involving the oxidation of the n-butyl chain . The major pathway converts this compound to 5-hydroxy-hexaconazole and 5-keto-hexaconazole, while a minor pathway involves the two-stage oxidation of the terminal methyl group to “this compound acid” via 6-hydroxy-hexaconazole . These metabolic pathways highlight the role of cytochrome P450 enzymes in the biotransformation of this compound, which can influence its toxicity and persistence in biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily accumulated in the liver, followed by other organs such as the kidneys, brain, lungs, spleen, and heart . The transport of this compound within cells may involve specific transporters or binding proteins that facilitate its uptake and distribution . The stereoselective behavior of this compound enantiomers also affects its distribution, with the S-(+)-Hex enantiomer showing a faster decrease in tissues compared to its antipode .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize in various cellular compartments, including the mitochondria and cytosol . The localization of this compound in the mitochondria may be associated with its effects on mitochondrial function and energy metabolism . Additionally, this compound’s interaction with specific enzymes and proteins within these compartments can further elucidate its mechanism of action and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with butyl lithium, followed by the addition of 1,2,4-triazole. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as chlorination, triazole ring formation, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: Hexaconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Comparison with Similar Compounds
Hexaconazole is compared with other triazole fungicides such as tebuconazole, propiconazole, and difenoconazole. While all these compounds share a similar mechanism of action, this compound is unique in its specific molecular structure, which provides distinct advantages in terms of spectrum of activity and efficacy .
Similar Compounds:
- Tebuconazole
- Propiconazole
- Difenoconazole
This compound stands out due to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens, making it a valuable tool in agricultural and scientific applications .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMIIPIFODONDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034653 | |
| Record name | Hexaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79983-71-4 | |
| Record name | Hexaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79983-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079983714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX9R3X1FQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of hexaconazole against fungi?
A1: this compound inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. [] It specifically targets the enzyme C-14 demethylase, disrupting the conversion of lanosterol to ergosterol. [] This disruption compromises membrane integrity, ultimately leading to fungal cell death.
Q2: Does the efficacy of this compound vary among different fungal species?
A2: Yes, research indicates that this compound exhibits varying levels of effectiveness against different fungal species. [, ] For instance, while highly effective against Rhizoctonia solani and Aspergillus species, [, ] it demonstrates moderate efficacy against Drechslera oryzae. [] This variation highlights the importance of understanding species-specific sensitivities to this compound.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol.
Q4: Are there any spectroscopic techniques used to characterize this compound?
A4: Yes, several spectroscopic methods are employed for this compound characterization. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are frequently used to identify and quantify this compound residues in various matrices. [, , , ] Infrared (IR) spectroscopy helps identify functional groups, while high-performance liquid chromatography (HPLC) is utilized to separate and quantify this compound enantiomers. [, , ]
Q5: How does the formulation of this compound impact its stability and effectiveness?
A5: Formulation plays a crucial role in the stability, solubility, and bioavailability of this compound. [, , ] Research shows that nano-formulations, like nanothis compound, exhibit improved water solubility and enhanced efficacy compared to conventional micronized this compound. [] Microemulsion formulations also demonstrate good stability and effectiveness against specific fungal pathogens. [, ]
Q6: Have computational methods been employed to understand the interaction of this compound with its targets?
A6: Yes, molecular docking and molecular dynamics simulations have been used to investigate the interaction mechanisms of this compound with key enzymes involved in steroidal hormone synthesis. [] These studies reveal that this compound binds to the active sites of these enzymes, potentially disrupting hormonal pathways. [, ]
Q7: How does the chiral nature of this compound influence its activity?
A7: this compound exists as a pair of enantiomers, the (-) and (+) forms. Studies reveal enantioselective degradation and activity, with the (-) enantiomer exhibiting higher fungicidal activity. [, , ] This difference in activity highlights the significance of considering enantiomeric ratios in efficacy and environmental fate studies.
Q8: What is the toxicological classification of this compound?
A8: this compound is categorized as a category 3/4 poison by the World Health Organization Expert Group on Pesticide Residues. [] This classification emphasizes the need for responsible handling and application to minimize potential risks to human health and the environment.
Q9: Are there studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms?
A9: Yes, research in rats demonstrates that this compound undergoes enantioselective metabolism, with the (+) enantiomer metabolized faster than the (-) enantiomer. [] This enantioselective metabolism is influenced by gender, suggesting the involvement of sex-specific enzymes. [] Further studies are needed to fully elucidate the ADME profile of this compound in various organisms.
Q10: How long does this compound persist in the environment?
A10: The persistence of this compound varies depending on environmental factors such as soil type, pH, and temperature. [, , ] Studies reveal that this compound degradation is faster in plants compared to soil. [] This difference in degradation rates highlights the importance of considering various environmental compartments when assessing the fate and persistence of this fungicide.
Q11: What in vitro methods are used to assess the efficacy of this compound?
A11: In vitro methods, such as the poisoned food technique, are widely employed to evaluate the efficacy of this compound against various fungal pathogens. [, , , ] These methods involve incorporating this compound into growth media and measuring its inhibitory effects on fungal growth and spore germination. [, ]
Q12: What are the potential toxicological effects of this compound exposure?
A12: While this compound is generally considered safe when used responsibly, studies have highlighted potential toxicological effects. Research suggests that this compound exposure may disrupt endocrine function by interacting with sex hormone-binding globulin (SHBG) and interfering with steroid hormone synthesis. [, ] Additionally, studies indicate potential neurotoxic effects, with possible links to mental illness and neurological disorders like Parkinson's disease. [, ] Further research is crucial to fully understand the long-term health implications of this compound exposure.
Q13: How are analytical methods for this compound residue analysis validated?
A13: Validation of analytical methods for this compound residues typically involves assessing parameters like linearity, accuracy, precision, and specificity. [, ] These parameters ensure the reliability and accuracy of measurements, facilitating reliable monitoring of this compound residues in various matrices.
Q14: Can this compound induce an immune response in living organisms?
A14: Research indicates that this compound can elicit the production of polyclonal antibodies when conjugated to carrier proteins like bovine serum albumin. [] This immunogenic property formed the basis for developing enzyme-linked immunosorbent assays (ELISAs) for detecting this compound and its metabolites. [] Further research is needed to understand the potential implications of this compound's immunogenicity on human and animal health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






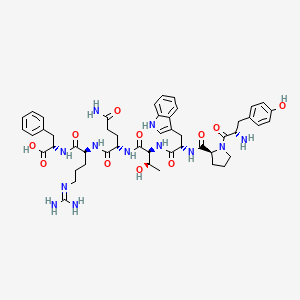
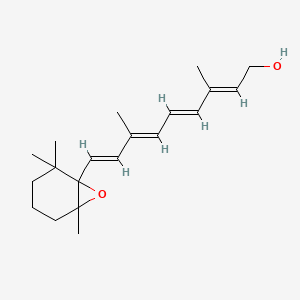
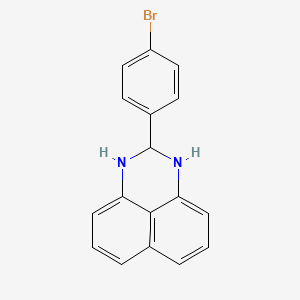
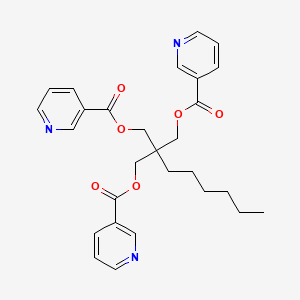
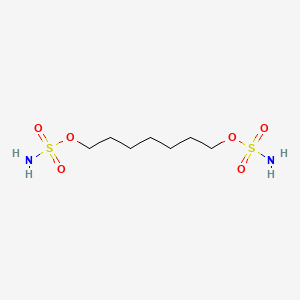
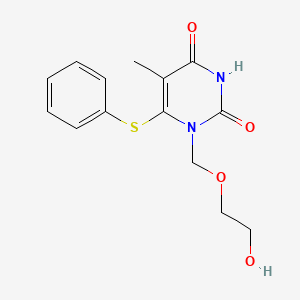
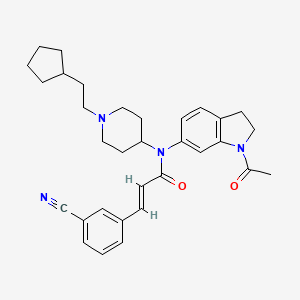
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)
![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)
